4-Hydroxy-6-pentylpyran-2-one
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-6-pentylpyran-2-one It is classified as a metabolite , which suggests that it interacts with various enzymes and receptors in the body.
Mode of Action
The specific mode of action of This compound As a metabolite, it likely undergoes various biochemical reactions that contribute to its overall effect .
Biochemical Pathways
This compound: is a product of Type III Polyketide Synthases . This suggests that it is involved in the polyketide synthesis pathway, a process responsible for the production of a wide variety of secondary metabolites. These metabolites often have potent biological activities and can affect numerous downstream pathways .
Result of Action
The molecular and cellular effects of This compound As a metabolite, it likely interacts with various biochemical pathways, leading to a range of potential effects .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-6-pentylpyran-2-one plays a significant role in biochemical reactions as a metabolite. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a polyketide, which is a class of secondary metabolites produced by microorganisms . The compound’s interactions with enzymes involved in polyketide synthesis are crucial for its formation and function. Additionally, this compound has been shown to inhibit certain fungal enzymes, making it a potential antifungal agent .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can disrupt the integrity of cell membranes in fungi, leading to cell death . Furthermore, it has been observed to alter gene expression related to energy metabolism, cell wall degradation, and membrane lipid metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, inhibiting their activity and leading to the disruption of essential cellular processes. For example, it has been found to inhibit enzymes involved in sphingolipid biosynthesis, which is crucial for maintaining cell membrane integrity . Additionally, this compound can induce changes in gene expression, further affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also influence cellular processes . Long-term exposure to this compound has been associated with sustained antifungal activity and potential cytotoxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antifungal activity without significant toxicity . At higher doses, it can lead to adverse effects, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to polyketide synthesis . It interacts with enzymes and cofactors that facilitate its formation and function. The compound’s role in these pathways can influence metabolic flux and metabolite levels, further affecting cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mode of action and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-pentylpyran-2-one typically involves the cyclization of tricarbonyl compounds. One common method is the biomimetic synthesis, which mimics natural biosynthetic pathways . This method often involves the use of transition metal complexes and ketene transformations to achieve the desired pyranone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar biomimetic approaches. The use of biotechnological methods, such as microbial fermentation, can also be employed to produce this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-pentylpyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyranone ring can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
4-Hydroxy-6-pentylpyran-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-pyranone: Similar structure but lacks the pentyl group, making it less hydrophobic.
6-Pentyl-2H-pyran-2-one: Similar structure but lacks the hydroxy group, affecting its reactivity and solubility.
Uniqueness
4-Hydroxy-6-pentylpyran-2-one is unique due to the presence of both hydroxy and pentyl groups, which confer distinct chemical properties and biological activities. Its dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to its analogs .
Properties
IUPAC Name |
4-hydroxy-6-pentylpyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-5-9-6-8(11)7-10(12)13-9/h6-7,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXLDRQOKWESBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715796 | |
Record name | 4-Hydroxy-6-pentyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81017-02-9 | |
Record name | 4-Hydroxy-6-pentyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-6-pentyl-2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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